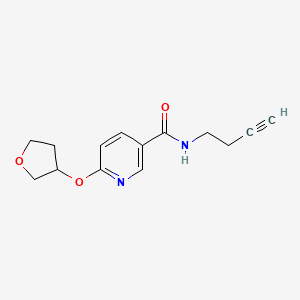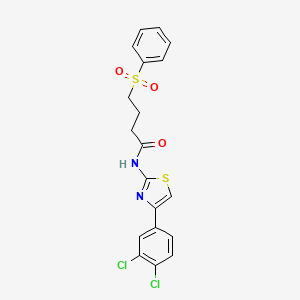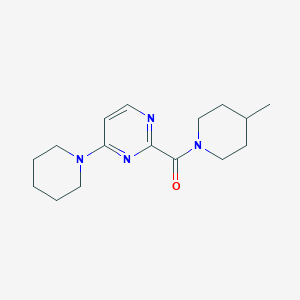
N-(but-3-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(but-3-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as THFA-NAM, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been found to exhibit promising biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(but-3-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in inflammatory and cancer pathways. Additionally, N-(but-3-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been found to modulate the expression of certain genes involved in these pathways.
Biochemical and Physiological Effects:
N-(but-3-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and to reduce oxidative stress in cells. Additionally, N-(but-3-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been found to induce apoptosis in cancer cells and to inhibit cancer cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(but-3-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and modified. Additionally, N-(but-3-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been found to exhibit low toxicity in cells. However, the limitations of N-(but-3-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide include its limited solubility in water and its potential instability in certain conditions.
Direcciones Futuras
There are several future directions for the study of N-(but-3-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of N-(but-3-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide and to identify its molecular targets. Furthermore, the potential therapeutic applications of N-(but-3-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide in the treatment of various diseases, including cancer and neurodegenerative diseases, should be explored further. Finally, the development of novel derivatives of N-(but-3-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide may lead to the discovery of more potent and selective compounds.
Métodos De Síntesis
N-(but-3-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can be synthesized using a multi-step process involving the coupling of the tetrahydrofuran-3-ol and nicotinamide moieties. The final product is obtained through the addition of but-3-yn-1-ol to the intermediate compound. The synthesis of N-(but-3-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been optimized using various methods, including microwave-assisted synthesis and solid-phase synthesis.
Aplicaciones Científicas De Investigación
N-(but-3-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, N-(but-3-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to have anticancer properties and has been studied for its potential use in cancer therapy.
Propiedades
IUPAC Name |
N-but-3-ynyl-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-2-3-7-15-14(17)11-4-5-13(16-9-11)19-12-6-8-18-10-12/h1,4-5,9,12H,3,6-8,10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUPGZFRSSCYIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)C1=CN=C(C=C1)OC2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(but-3-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine](/img/structure/B2459168.png)


![N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2459173.png)

![N-([1,1'-biphenyl]-2-yl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2459175.png)
![3-(4-Bromophenyl)-5-[3-(4-chlorophenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole](/img/structure/B2459176.png)
![3-(Benzimidazol-1-yl)-N-[(4-chlorophenyl)methyl]azetidine-1-carboxamide](/img/structure/B2459179.png)

![pentachlorophenyl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B2459183.png)

![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2459188.png)